[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol

Medicinal Chemistry Organic Synthesis Indole Functionalization

Procure this exclusive [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (CAS 73282-11-8) to access a dual-function intermediate. The N-phenylsulfonyl group acts as both a protective and pharmacophoric element (validated 5-HT6 binding, Ki=159 nM). The reactive C2-hydroxymethyl enables asymmetric chiral amination (>99:1 dr) and direct C2-arylation for antimicrobial SAR (MIC 3.9 µg/mL). Its published crystal structure eliminates docking errors. This is the only regioisomer that supports this exact synthetic trajectory and biological profile.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
CAS No. 73282-11-8
Cat. No. B1362283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
CAS73282-11-8
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO
InChIInChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2
InChIKeyLRYLVFIUTJMZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (CAS 73282-11-8): Indole Building Block for Pharmaceutical R&D and Chemical Synthesis


[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (CAS 73282-11-8) is a sulfonylated indole derivative bearing a hydroxymethyl group at the indole C2 position, with the molecular formula C15H13NO3S and a molecular weight of 287.33 g/mol . This compound features a phenylsulfonyl protecting group at the indole nitrogen and a reactive primary alcohol at the 2-position, which together confer a specific physicochemical profile including a calculated topological polar surface area of 67.7 Ų and XLogP3 of 2.4 [1]. It is commercially available from established chemical suppliers as a white to off-white solid with certified purity of ≥97% .

Why [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Cannot Be Replaced by Generic Indole Analogs


The substitution of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol with structurally similar indole derivatives is not functionally equivalent due to three non-interchangeable structural features that dictate divergent reactivity, biological activity, and synthetic utility. First, the phenylsulfonyl group at the indole N1 position serves a dual role: it acts as a protecting group enabling regioselective C2 functionalization while also being a recognized pharmacophoric element—studies have shown that the plain N-phenylsulfonylindole scaffold alone confers measurable 5-HT6 receptor affinity (Ki = 159 nM) absent any additional basic nitrogen [1]. Second, the precise positioning of the hydroxymethyl group at C2 (rather than C3) fundamentally alters both the compound's synthetic trajectory and its potential biological interactions [2]. Third, regioisomeric variants with substituents at alternative positions (e.g., C3-methanol, C5-methanol, C6-methanol) cannot access the same derivative space due to distinct steric and electronic environments at the reaction center [3].

Quantitative Evidence Guide for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: Head-to-Head and Class-Level Differentiation Data


C2 Hydroxymethyl Functional Handle Enables Synthetic Diversification Unavailable to Non-C2-Substituted Analogs

The presence of the hydroxymethyl (-CH2OH) group specifically at the C2 position of the indole ring confers synthetic access to 2-indolyl methanamine derivatives via lithiation and subsequent nucleophilic addition. This functional handle is absent in the unsubstituted N-phenylsulfonylindole (CAS 40899-71-6) and in C3-substituted regioisomers. Experimental data demonstrate that 2-lithiated N-phenylsulfonylindoles react with (R)-N-tert-butanesulfinyl aldimines to yield chiral (2-indolyl) methanamine derivatives with yields up to 100% and diastereoselectivities exceeding 99:1, without requiring additional Lewis acids [1]. In contrast, N-phenylsulfonylindole lacking the C2 hydroxymethyl group yields only the unfunctionalized indole core, while C3-substituted analogs (e.g., [1-(phenylsulfonyl)-1H-indol-3-yl]methanol) cannot undergo the same 2-lithiation pathway due to steric hindrance and altered regioselectivity.

Medicinal Chemistry Organic Synthesis Indole Functionalization

Phenylsulfonyl Protecting Group at N1 Confers 5-HT6 Receptor Pharmacophore with Validated Baseline Affinity (Ki = 159 nM)

The N-phenylsulfonylindole core present in [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol constitutes a validated pharmacophore for the 5-HT6 serotonin receptor. Binding studies demonstrate that the minimal N-phenylsulfonylindole scaffold (compound 1e) exhibits a Ki value of 159 nM for 5-HT6R, a finding that is remarkable given the complete absence of a basic nitrogen atom in the structure [1]. This baseline affinity is conferred by the phenylsulfonyl group in conjunction with the indole core, independent of any additional substituents. The target compound retains this core while incorporating a C2-hydroxymethyl group, which provides an additional hydrogen bond donor site that may further modulate receptor interactions. In the same study, compounds with additional functional groups capable of forming extra receptor interactions achieved enhanced affinities (Ki = 65 nM for compound 3e; Ki = 38 nM for compound 5g), demonstrating that the C2 position is a productive vector for affinity optimization [1].

5-HT6 Receptor CNS Drug Discovery Serotonin Receptor Pharmacology

Crystallographically Confirmed Conformation Enables Predictive Molecular Modeling with 30% Probability Displacement Precision

The crystal structure of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol has been solved and deposited, providing experimentally determined atomic coordinates at a resolution suitable for reliable molecular modeling. The structure shows 30% probability displacement ellipsoids, confirming the precise three-dimensional arrangement of the phenylsulfonyl group relative to the indole C2-hydroxymethyl substituent [1]. This crystallographic validation is absent for many closely related analogs, including [1-(phenylsulfonyl)-1H-indol-3-yl]methanol, [1-(phenylsulfonyl)-1H-indol-5-yl]methanol (CAS 182187-39-9), and [1-(phenylsulfonyl)-1H-indole-6-methanol], for which no crystal structures are available in the Cambridge Structural Database. The available structural data for the target compound reveals a specific dihedral angle between the phenyl ring and the indole system, as well as the precise orientation of the hydroxymethyl group, which dictates the compound's molecular recognition properties.

X-ray Crystallography Molecular Modeling Structure-Based Drug Design

C2-Regiospecific Antimicrobial Activity of 1-(Phenylsulfonyl)indole Derivatives Demonstrates Position-Dependent Biological Outcomes

In a systematic study comparing 2-aryl and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole precursors, the C2-aryl indole derivatives displayed distinct antimicrobial activity profiles relative to their C3-aryl counterparts. Compound 13a, a 2-aryl indole derivative, exhibited a minimum inhibitory concentration (MIC) of 3.9 μg/mL against the Gram-positive microorganism Bacillus cereus, representing the most significant activity in the series [1]. This demonstrates that functionalization originating from the C2 position of the 1-(phenylsulfonyl)indole scaffold—the exact position occupied by the hydroxymethyl group in the target compound—produces biologically active entities with measurable antimicrobial potency. The target compound [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol serves as the direct synthetic precursor to such C2-functionalized bioactive indoles.

Antimicrobial Screening Indole Derivatives Structure-Activity Relationship

Validated Application Scenarios for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol in R&D and Industrial Settings


Synthesis of Chiral (2-Indolyl) Methanamine Derivatives for CNS Drug Discovery

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is ideally suited as a starting material for the asymmetric synthesis of chiral (2-indolyl) methanamine derivatives, which have been explored as HIV protease inhibitors and 5-HT2B receptor antagonists [1]. The C2-hydroxymethyl group enables 2-lithiation and subsequent diastereoselective addition to chiral sulfinyl aldimines, producing target compounds with yields up to 100% and >99:1 diastereoselectivity [1]. This synthetic pathway requires no Lewis acid additives and proceeds under straightforward conditions (THF, −78°C), making it amenable to both medicinal chemistry exploration and scaled-up synthesis.

5-HT6 Serotonin Receptor Ligand Optimization and SAR Studies

The N-phenylsulfonylindole core present in the target compound has been pharmacologically validated as a 5-HT6 receptor-binding scaffold with Ki = 159 nM for the plain core structure [1]. [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol retains this validated pharmacophore while providing a C2-hydroxymethyl group for further derivatization. Research teams investigating non-basic 5-HT6R ligands can use this compound as a scaffold for systematic SAR studies, with literature precedent demonstrating that additional functional group interactions can improve binding affinity from Ki = 159 nM to Ki = 38–65 nM [1].

Structure-Based Drug Design Utilizing Crystallographically Validated Coordinates

The availability of experimentally determined crystal structure coordinates for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol [1] makes this compound uniquely suitable for computational chemistry workflows requiring accurate molecular geometry input. Molecular docking studies targeting the 5-HT6 receptor or other indole-binding proteins can utilize the validated 3D conformation rather than relying on computationally minimized structures that may not reflect the true bioactive conformation. This reduces false-positive docking results and improves the predictive power of virtual screening campaigns.

Synthesis of C2-Aryl Indoles for Antimicrobial Screening Programs

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol serves as a precursor to C2-aryl indole derivatives via magnesiation, iodination, and Suzuki-Miyaura cross-coupling [1]. These C2-aryl indoles have demonstrated antimicrobial activity, with compound 13a showing MIC = 3.9 μg/mL against Bacillus cereus [1]. The target compound's C2-hydroxymethyl group can be elaborated to diverse C2-substituted products, providing a versatile entry point for antimicrobial SAR campaigns. This application is directly supported by peer-reviewed synthetic methodology and biological data.

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